molecular formula C15H15N3O3 B12987988 4-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide

4-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide

Cat. No.: B12987988
M. Wt: 285.30 g/mol
InChI Key: XJUUYALJVALNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a terephthalamide core with a hydroxy group and a pyridin-4-yl ethyl substituent, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide typically involves the reaction of terephthaloyl chloride with N-hydroxyethylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide .

Chemical Reactions Analysis

Types of Reactions

N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine compounds. These products can be further utilized in various chemical syntheses and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Hydroxy-N4-(2-(pyridin-4-yl)ethyl)terephthalamide is unique due to the presence of both the hydroxy group and the pyridin-4-yl ethyl substituent, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

4-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C15H15N3O3/c19-14(17-10-7-11-5-8-16-9-6-11)12-1-3-13(4-2-12)15(20)18-21/h1-6,8-9,21H,7,10H2,(H,17,19)(H,18,20)

InChI Key

XJUUYALJVALNFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CC=NC=C2)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.